

Target Identification Methods for 9-Dehydroxyeurotinone: Application Notes and Protocols

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Compound of Interest

Compound Name: **9-Dehydroxyeurotinone**

Cat. No.: **B593466**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and cutting-edge methodologies for identifying the molecular targets of **9-Dehydroxyeurotinone**, an anthraquinone derivative with cytotoxic properties. The following protocols are designed to guide researchers in elucidating the mechanism of action of this and structurally related compounds, a critical step in the drug development process.

Introduction to 9-Dehydroxyeurotinone

9-Dehydroxyeurotinone is a natural product isolated from the fungus *Eurotium rubrum*. It has demonstrated cytotoxic activity against human pancreatic cancer cells (SW1990) with a reported IC₅₀ value of 25 µg/mL. Understanding the specific molecular targets with which **9-Dehydroxyeurotinone** interacts is paramount for its development as a potential therapeutic agent. This document outlines several powerful techniques for target deconvolution.

Quantitative Data Summary

While specific target identification data for **9-Dehydroxyeurotinone** is not yet publicly available, the following tables provide examples of quantitative data that can be generated using the described techniques. These examples are based on known targets and activities of other anthraquinone derivatives and serve to illustrate the expected data output.

Table 1: Hypothetical Results from a Cellular Thermal Shift Assay (CETSA)

This table illustrates how data from a CETSA experiment could be presented, showing the thermal stabilization of potential protein targets in the presence of **9-Dehydroxyeurotinone**.

Protein Target	Melting		
	Melting Temperature (°C) - Vehicle	Temperature (°C) - 9-Dehydroxyeurotinone (50 μM)	Thermal Shift (ΔTm, °C)
Protein Kinase A (PKA)	52.1	55.8	+3.7
Topoisomerase II	48.5	51.2	+2.7
Heat Shock Protein 90 (HSP90)	58.3	58.5	+0.2
Lactate Dehydrogenase A (LDHA)	62.7	62.6	-0.1

Table 2: Example Data from an In Vitro Kinase Inhibition Assay

Following initial target identification, enzymatic assays are crucial for validation. This table shows hypothetical IC50 values of **9-Dehydroxyeurotinone** against a panel of kinases.

Kinase Target	IC50 (μM)
Protein Kinase A (PKA)	2.5
Casein Kinase 2 (CK2)	15.8
c-Jun N-terminal Kinase (JNK)	8.1
p38 MAP Kinase	> 100

Table 3: Summary of a Reporter Gene Assay for Signaling Pathway Modulation

This table presents example data on how **9-Dehydroxyeurotinone** might affect various cancer-related signaling pathways, as measured by luciferase reporter assays.

Signaling Pathway	Luciferase Activity (% of Control) at 10 μ M
Wnt/ β -catenin	45%
NF- κ B	85%
Myc	62%
Notch	95%

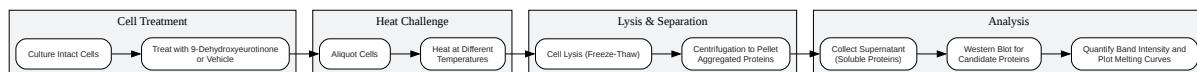
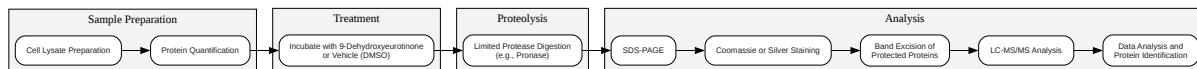
Experimental Protocols

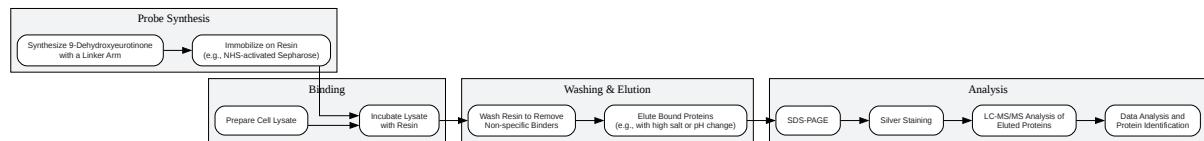
Here we provide detailed protocols for three widely used target identification methods: Drug Affinity Responsive Target Stability (DARTS), Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry.

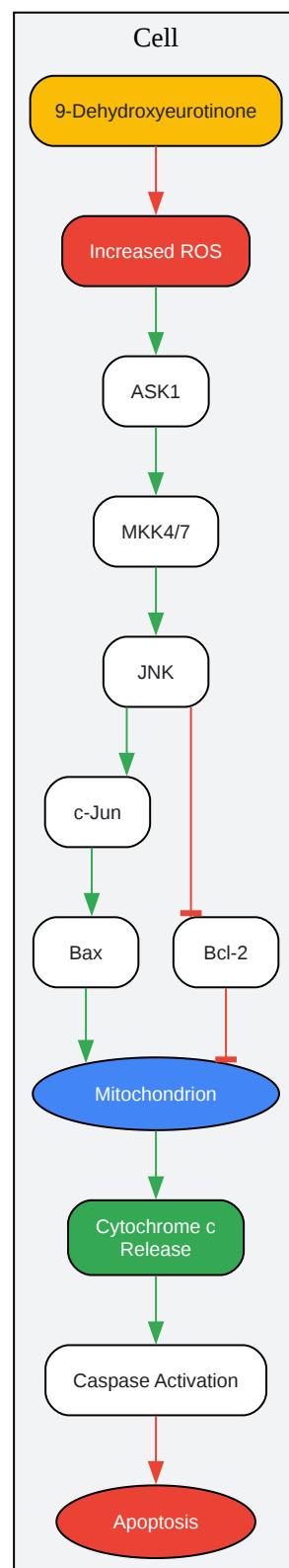
Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS is a label-free method based on the principle that the binding of a small molecule to a protein can increase its stability and thereby confer resistance to proteolysis.

Experimental Workflow Diagram:





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